2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is a chemical compound with the molecular formula C15H15ClN2O. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)phenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring stringent quality control measures to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(dimethylamino)phenyl)benzamide
- 2-chloro-N-(4-(dimethylamino)phenethyl)benzamide
- 2-chloro-N-(4-(dimethylamino)phenyl)fluorobenzamide
Uniqueness
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELKSDDHSLVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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